7-fluoro-4-(trifluoromethyl)-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-4-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-2-1-6(9(11,12)13)5-3-4-14-8(5)7/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBWBUBLJSOWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-51-7 | |
| Record name | 7-fluoro-4-(trifluoromethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Electronic Modulation of Indole via 7-Fluoro and 4-Trifluoromethyl Substitution
Executive Summary
The indole scaffold remains a "privileged structure" in drug discovery, serving as the core pharmacophore in over 100 FDA-approved drugs. However, the optimization of indole-based leads often hits a wall regarding metabolic stability and hydrogen bond donor (HBD) capability.
This guide provides a technical deep-dive into two specific high-value substitutions: 7-fluoro (7-F) and 4-trifluoromethyl (4-CF3) . These motifs are not merely structural placeholders but are potent electronic levers.
-
7-F substitution is a precision tool for modulating N-H acidity and blocking Phase I metabolism at the C7 position without imposing significant steric penalty.
-
4-CF3 substitution acts as a profound electronic sink, drastically altering the dipole moment, increasing lipophilicity, and deactivating the ring toward electrophilic attack, often necessitating de novo ring construction strategies.
This document synthesizes electronic theory, reactivity profiles, and validated synthetic protocols to guide the rational incorporation of these motifs into your drug discovery pipeline.
Electronic Landscape & Physicochemical Impact
The electronic perturbation of the indole ring by fluorine substituents is governed by the interplay of inductive withdrawal (-I) and resonance donation (+M).
7-Fluoro Indole: The "Ortho-Effect"
Placing a fluorine atom at C7 exerts a unique "ortho-effect" on the pyrrolic NH.
-
Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density through the
-framework. Because C7 is directly adjacent to the nitrogen, this inductive pull significantly increases the acidity of the N-H proton. -
Resonance Effect (+M): While fluorine can donate lone pair electrons into the
-system, this effect is weak compared to the inductive withdrawal at the ortho position. -
Result: The N-H becomes a stronger hydrogen bond donor . This is critical for kinase inhibitors where the indole NH forms a hinge-binding interaction.
4-Trifluoromethyl Indole: The Electronic Sink
The
-
Ring Deactivation: The 4-
group pulls electron density out of the -system, significantly deactivating the indole ring (particularly the C3 position) toward electrophilic aromatic substitution ( ). -
Dipole Moment: It creates a strong dipole vector pointing away from the ring, which can be exploited to orient the molecule within a hydrophobic pocket.
-
Lipophilicity: It introduces significant bulk and lipophilicity (increasing cLogP by ~1.0–1.2 units), improving membrane permeability but potentially lowering solubility.
Quantitative Comparison[1]
| Property | Unsubstituted Indole | 7-Fluoro Indole | 4-Trifluoromethyl Indole |
| Electronic Nature | Electron Rich | Weakly Deactivated | Strongly Deactivated |
| pKa (DMSO) | ~21.0 | ~19.5 (Est.) | ~15.0 - 16.0 (Est.) |
| H-Bond Donor (NH) | Moderate | Strong | Very Strong |
| Metabolic Liability | High (C3, C5, C6, C7) | Blocked at C7 | Blocked at C4 |
| Steric A-Value | H = 0.0 | F = 0.15 | CF3 = 2.1 |
Note on pKa: The pKa values in DMSO are estimates based on Hammett equation correlations. The strong electron-withdrawing nature of 4-CF3 drastically stabilizes the conjugate base (indolyl anion), lowering the pKa significantly compared to the parent indole.
Visualization: Electronic Vectors & Reactivity
The following diagram illustrates the electronic vectors and metabolic blocking sites for both derivatives.
Figure 1: Comparative impact of 7-F and 4-CF3 substitution on electronic properties and medicinal chemistry parameters.
Chemical Reactivity & Synthesis Protocols[2]
Reactivity Profile
-
7-Fluoro Indole: Retains typical indole reactivity. Electrophilic substitution (e.g., Vilsmeier-Haack formylation, halogenation) occurs readily at C3 .
-
4-Trifluoromethyl Indole: The electron-deficient ring reacts sluggishly in
reactions. Standard C3-acylation may fail or require forcing conditions (high heat, strong Lewis acids), which can degrade the substrate.
Implication: For 4-CF3 indoles, it is often superior to construct the indole ring with the substituent already in place, rather than attempting to functionalize the ring late-stage.
Validated Protocol: Synthesis of Trifluoromethyl Indoles
Since direct trifluoromethylation of indole is non-selective and difficult, the Domino Trifluoromethylation/Cyclization of 2-alkynylanilines is the industry-standard method for accessing these scaffolds with high regiocontrol.
Methodology: Copper-Catalyzed Domino Reaction
This protocol utilizes a fluoroform-derived
Reagents:
-
Substrate: 2-alkynylaniline derivative
-
Reagent:
(Ruppert-Prakash reagent) -
Catalyst:
(10 mol%) or pre-formed -
Base:
or -
Solvent: DMF or NMP
-
Atmosphere:
(balloon) or Air (oxidative cyclization)
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk tube, dissolve the 2-alkynylaniline (1.0 equiv) in anhydrous DMF (0.2 M).
-
Catalyst Addition: Add
(10 mol%) and 1,10-phenanthroline (ligand, 20 mol%). -
Trifluoromethylation: Cool to 0°C. Add
(1.5 equiv) and (1.5 equiv) to generate the active species. -
Cyclization: Warm the reaction to 60°C and stir under an atmosphere of
(1 atm) for 12 hours. The presence of oxygen promotes the oxidative cyclization to form the indole core. -
Workup: Quench with saturated
solution. Extract with EtOAc (3x). Wash combined organics with brine to remove DMF. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint:
-
Success Indicator: Disappearance of the alkyne stretch (~2100-2200 cm⁻¹) in IR.
-
NMR Verification: Appearance of the characteristic Indole-H3 signal (or substituent if C3 is substituted) and the
signal in NMR (~ -60 ppm).
Experimental Workflow Visualization
The following diagram details the decision tree for synthesizing functionalized indoles based on the electronic deactivation level.
Figure 2: Synthetic decision tree comparing late-stage functionalization vs. de novo synthesis based on substituent electronics.
References
-
Ye, Y., et al. (2018). "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676-1679. Link
-
Purser, S., et al. (2008). "Fluorine in drug design." Chemical Society Reviews, 37, 320-330. Link
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Tsui, G. C., et al. (2015). "Organofluorine Chemistry: Synthesis and Applications." Wiley-VCH.[1] (General Reference for Trifluoromethylation protocols).
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 7-Fluoro-4-(Trifluoromethyl)-1H-Indole via Intramolecular Cyclization of 2-Alkynylanilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization with fluorine and trifluoromethyl groups can significantly enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This document provides a comprehensive guide to the synthesis of 7-fluoro-4-(trifluoromethyl)-1H-indole, a valuable fluorinated indole derivative. The core synthetic strategy focuses on the intramolecular cyclization of a bespoke 2-alkynylaniline precursor. We present an in-depth analysis of the reaction mechanism, a comparative overview of catalytic systems, detailed experimental protocols, and optimization strategies to empower researchers in the synthesis of this and related heterocyclic compounds.
Introduction: The Significance of Fluorinated Indoles
The introduction of fluorine and trifluoromethyl (CF3) groups is a widely employed strategy in modern drug design.[2] The CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, while the fluorine atom can modulate pKa and improve binding interactions. The target molecule, 7-fluoro-4-(trifluoromethyl)-1H-indole, combines these features on a privileged indole framework, making it a highly desirable building block for novel therapeutic agents.
The most direct and versatile method for constructing substituted indoles is the intramolecular cyclization of 2-alkynylanilines.[3][4] This approach offers high atom economy and allows for the introduction of diverse substituents on both the benzene and pyrrole rings. This guide will detail a robust pathway to the target molecule, beginning with the synthesis of the necessary 2-alkynylaniline precursor followed by its catalytic cyclization.
Reaction Mechanism and Catalytic Strategy
The fundamental transformation involves an intramolecular nucleophilic attack of the aniline nitrogen onto an alkyne moiety, typically activated by a catalyst. This process is classified as a 5-endo-dig cyclization.
General Mechanism
The catalytic cycle can be summarized in three key steps:
-
Alkyne Activation: A π-acidic catalyst coordinates to the carbon-carbon triple bond of the 2-alkynylaniline, increasing its electrophilicity.
-
Intramolecular Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated alkyne, forming a five-membered ring and a vinyl-metal intermediate.
-
Protodemetalation/Rearomatization: The vinyl-metal species undergoes protonolysis, releasing the indole product and regenerating the active catalyst.
Caption: General mechanism for the metal-catalyzed cyclization of 2-alkynylanilines.
Choice of Catalytic System: A Causal Analysis
The starting material for our target molecule features two strongly electron-withdrawing groups (F and CF3) on the aniline ring. This significantly reduces the nucleophilicity of the amino group, making the cyclization step more challenging. Therefore, the choice of a highly efficient catalyst is critical for success.
-
Gold Catalysis: Gold(I) and Gold(III) salts are exceptionally carbophilic and function as powerful π-acids, making them highly effective for activating alkynes even when the nucleophile is weak.[1][5][6] Catalysts like NaAuCl4·2H2O or complexes such as (PPh3)AuCl/AgSbF6 are prime candidates for this transformation, often proceeding under mild conditions.[1][7]
-
Palladium Catalysis: Palladium catalysts, such as PdCl2, are also viable but may require higher temperatures or specific ligands to achieve high yields, especially with deactivated anilines.[8]
-
Copper Catalysis: Copper salts like CuI can promote the cyclization but typically necessitate high temperatures (100–110 °C) and are less effective for electronically deactivated substrates.[9][10]
-
Metal-Free Methods: Base-promoted cyclizations using t-BuOK or TBAF are effective for N-alkoxycarbonyl protected anilines.[9] Iodine-catalyzed methods offer a metal-free alternative, proceeding through an iodocyclization–protodeiodination sequence.[3][11]
For the synthesis of 7-fluoro-4-(trifluoromethyl)-1H-indole, a gold-catalyzed approach is the most promising due to its superior ability to activate the alkyne and overcome the low nucleophilicity of the fluorinated aniline precursor.
Synthetic Workflow and Protocols
The synthesis is best approached as a two-stage process: first, the construction of the key 2-alkynylaniline precursor, followed by the pivotal intramolecular cyclization.
Caption: Two-stage workflow for the synthesis of the target indole.
Protocol 1: Synthesis of Precursor - N-acetyl-2-((trimethylsilyl)ethynyl)-3-fluoro-6-(trifluoromethyl)aniline
This protocol outlines the synthesis of the key intermediate via N-protection followed by a Sonogashira cross-coupling reaction.
Materials:
-
2-Bromo-3-fluoro-6-(trifluoromethyl)aniline
-
Acetic Anhydride
-
Pyridine
-
Ethynyltrimethylsilane
-
Pd(PPh3)2Cl2 (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Toluene, Anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
Step A: N-Acetylation
-
Dissolve 2-bromo-3-fluoro-6-(trifluoromethyl)aniline (1.0 eq) in pyridine (0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-acetyl-2-bromo-3-fluoro-6-(trifluoromethyl)aniline, which can often be used without further purification.
Step B: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the crude N-acetyl-2-bromo-aniline from Step A (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine (3.0 eq).
-
Add ethynyltrimethylsilane (1.5 eq) via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product, N-acetyl-2-((trimethylsilyl)ethynyl)-3-fluoro-6-(trifluoromethyl)aniline.
Protocol 2: Gold-Catalyzed Cyclization to 7-Fluoro-4-(trifluoromethyl)-1H-indole
This protocol describes a one-pot desilylation and cyclization followed by deprotection to yield the final product.
Materials:
-
N-acetyl-2-((trimethylsilyl)ethynyl)-3-fluoro-6-(trifluoromethyl)aniline
-
NaAuCl4·2H2O (Sodium tetrachloroaurate(III) dihydrate)
-
Tetrabutylammonium fluoride (TBAF, 1M in THF)
-
Methanol, Ethanol, or Acetonitrile
-
Hydrochloric acid (6M)
-
Sodium hydroxide solution
Procedure:
Step A: One-Pot Desilylation and Cyclization
-
Dissolve the silylated precursor (1.0 eq) in ethanol (0.1 M) in a round-bottom flask.
-
Add NaAuCl4·2H2O (0.05 eq) to the solution.
-
Add TBAF (1.1 eq, 1M solution in THF) dropwise to initiate desilylation.
-
Stir the reaction at room temperature for 6-12 hours. The gold catalyst will mediate the cyclization of the terminal alkyne as it is formed.[1] Monitor the formation of N-acetyl-7-fluoro-4-(trifluoromethyl)-1H-indole by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry over Na2SO4, filter, and concentrate. The crude N-acetylated indole can be purified at this stage or taken directly to the next step.
Step B: Deacetylation
-
Dissolve the crude N-acetylated indole from Step A in methanol.
-
Add 6M aqueous HCl and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate or dilute NaOH.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the final product, 7-fluoro-4-(trifluoromethyl)-1H-indole, by column chromatography on silica gel.
Data Summary and Optimization
The selection of the catalytic system is paramount for achieving high yields in the cyclization of electron-deficient 2-alkynylanilines.
| Catalyst System | Typical Solvent | Temperature (°C) | Key Advantages & Considerations |
| Gold (e.g., NaAuCl4) | Ethanol, Acetonitrile | 25 - 60 | Highly Recommended. Excellent for electron-poor substrates; mild conditions.[1][5] |
| Palladium (e.g., PdCl2) | MeCN, DMF | 80 - 120 | Effective, but may require higher temperatures for deactivated systems.[8] |
| Copper (e.g., CuI) | DMF | 100 - 110 | Requires high temperatures; generally lower yields for deactivated substrates.[9] |
| Base (e.g., t-BuOK) | DMSO, THF | 25 - 80 | Works well for N-protected anilines; avoids transition metals.[9] |
| Iodine (I2) | Dioxane, MeCN | 25 - 80 | Metal-free alternative; proceeds via a distinct iodocyclization pathway.[11] |
Troubleshooting and Optimization
-
Low Cyclization Yield: If the gold-catalyzed reaction is slow or incomplete, consider increasing the catalyst loading to 10 mol%. Alternatively, switching to a cationic gold(I) complex like [(PPh3)Au]NTf2 may enhance catalytic activity.[1] Performing the reaction at a slightly elevated temperature (e.g., 60 °C) can also improve the rate.
-
Incomplete N-protection/deprotection: Ensure sufficient equivalents of reagents and adequate reaction times. Monitor these steps closely by TLC.
-
Sonogashira Coupling Failure: This reaction is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous solvents. If yields are low, screening different palladium sources or ligands may be beneficial.
References
-
Garcı́a, P., Malacria, M., & Gandon, V. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry, 10, 493-502. [Link]
-
Konakahara, T., et al. (2001). Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride. RSC Publishing. [Link]
-
Takeda, Y., et al. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. The Royal Society of Chemistry. [Link]
-
Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2016). Cyclization of alkynes under metal-free conditions: synthesis of indoles. Mendeleev Communications, 26(1), 1-13. [Link]
-
Takeda, Y., et al. (2017). Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence. Organic Letters, 19(24), 6570-6573. [Link]
-
Reddy, M. S., et al. (2010). PtCl4-Catalyzed cyclization of N-acetyl-2-alkynylanilines: a mild and efficient synthesis of N-acetyl-2-substituted indoles. Tetrahedron Letters, 51(40), 5289-5291. [Link]
-
Francke, R., & Little, R. D. (2008). Electrochemical Cyclization of 2-Alkynylanilines to Indole Derivatives. European Journal of Organic Chemistry, 2008(5), 783-787. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Saito, A., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7949-7953. [Link]
-
Wang, C., et al. (2023). Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Organic Letters, 25(4), 676-681. [Link]
-
Arcadi, A., et al. (2005). Gold-Catalyzed Reactions of 2-Alkynyl-phenylamines with α,β-Enones. The Journal of Organic Chemistry, 70(17), 6833-6840. [Link]
-
Saito, A., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie (International ed. in English), 54(27), 7949-53. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Gill, C. H., & Jadhav, S. D. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of 2-Alkynyl-phenylamines with α,β-Enones. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of 2-Alkynyl-phenylamines with α,β-Enones. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Fürstner, A., Davies, P. W. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 103-125. [Link]
-
Creveling, C. R., et al. (1991). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 34(5), 1634-1641. [Link]
-
Arcadi, A., & Chiarini, M. (2011). Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. ChemInform, 42(32). [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
ResearchGate. (2025). Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions. [Link]
-
Prakash, L., et al. (2006). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(16), 5619-5625. [Link]
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Strategic C-H Functionalization of 7-Fluoro-4-(trifluoromethyl)-1H-indole
Overcoming Electronic Deactivation in Fluorinated Scaffolds
Executive Summary & Rationale
The scaffold 7-fluoro-4-(trifluoromethyl)-1H-indole represents a "privileged structure" in modern medicinal chemistry. The strategic placement of fluorine at C7 and a trifluoromethyl group at C4 serves a dual purpose: it modulates lipophilicity (LogD) and blocks primary metabolic soft spots (C4/C7 oxidation), significantly enhancing in vivo half-life.
However, these substituents create an "electronic fortress." The strong electron-withdrawing nature of the
This guide details two validated C-H Activation protocols designed specifically to overcome these barriers. We utilize Concerted Metallation-Deprotonation (CMD) mechanics to bypass the lack of nucleophilicity, enabling precise functionalization at the C2 position.
Structural & Electronic Analysis
Before attempting synthesis, one must understand the reactivity landscape of this specific molecule.
-
C2 Position (Target): The most acidic C-H bond on the ring (excluding N-H). It is the primary site for CMD-based activation.
-
C3 Position (Deactivated): Sterically crowded by the peri-4-
group and electronically depleted. Direct C3-functionalization is difficult without directing groups. -
C4 Position (Blocked): Occupied by
. -
C7 Position (Blocked): Occupied by F. This fluorine atom also increases the acidity of the N-H bond (
shift), affecting base selection.
Diagram 1: Reactivity & Steric Map
Visualizing the electronic and steric barriers.
Figure 1: Reactivity map highlighting the steric blockade at C3/C4 and the electronic activation potential at C2.
Protocol A: Pd-Catalyzed C2-Arylation (CMD Pathway)
This protocol utilizes the Fagnou Conditions , which are essential for electron-deficient heterocycles. Standard Pd(0)/Pd(II) cycles fail here because the indole is not nucleophilic enough to attack the Pd center. Instead, we use a pivalate (PivO-) ligand to act as an intramolecular base, lowering the energy barrier for C-H bond cleavage.
Mechanism: Concerted Metallation-Deprotonation (CMD)
The pivalate ligand coordinates to Palladium and simultaneously deprotonates the C2-H, forming the C-Pd bond in a single, concerted step. This bypasses the need for a nucleophilic ring.
Experimental Workflow
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Substrate (Indole) | 1.0 | Starting Material |
| Ar-I (Aryl Iodide) | 1.2 - 1.5 | Coupling Partner |
| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor |
| Ag₂CO₃ | 2.0 | Oxidant / Halide Scavenger |
| Pivalic Acid (PivOH) | 0.5 - 1.0 | CMD Proton Shuttle (Critical) |
| Solvent | N/A | DCE or Toluene (0.2 M) |[1]
Step-by-Step Protocol:
-
Preparation: Oven-dry a 20 mL re-sealable pressure vial (or Schlenk tube) and a magnetic stir bar. Cool under Argon flow.
-
Charging Solids: Add 7-fluoro-4-(trifluoromethyl)-1H-indole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) to the vial.
-
Note: Ag₂CO₃ is light sensitive; minimize exposure.
-
-
Liquids: Add Pivalic acid (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE).
-
Safety: DCE is a potential carcinogen. Handle in a fume hood.
-
-
Reaction: Seal the vial and heat to 110°C for 16–24 hours.
-
Observation: The mixture will turn dark (formation of Pd black/AgI).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
QC Check: Monitor 19F-NMR. The product will show distinct shifts for the 4-CF3 and 7-F signals compared to the starting material.
-
Diagram 2: CMD Catalytic Cycle
The "Pivalate Shuttle" mechanism enabling activation of electron-poor rings.
Figure 2: The Concerted Metallation-Deprotonation cycle. Note the critical role of Pivalate in Step 3.
Protocol B: Iridium-Catalyzed C-H Borylation
When a carbon-boron bond is required (e.g., for subsequent Suzuki coupling or oxidation to OH), Iridium catalysis is preferred. Unlike Pd-arylation, this reaction is sterically directed .
Challenge: The 4-
Reagents:
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Boron Source:
(Bis(pinacolato)diboron)[2] -
Solvent: THF or MTBE (Anhydrous)
Step-by-Step Protocol:
-
Glovebox/Inert Line: This catalyst system is O₂ sensitive. Perform setup in a glovebox or under strict Schlenk conditions.
-
Pre-catalyst Formation: In a small vial, mix [Ir(OMe)(cod)]₂ and dtbpy in 1 mL THF. Stir for 5 mins until the solution turns deep brown/red (active catalyst generation).
-
Reaction Mix: Add the Indole substrate (1.0 equiv) and
(1.1 equiv) to a reaction vessel. Add the catalyst solution. -
Heating: Seal and heat to 80°C for 4–8 hours.
-
Note: Reaction is usually faster than Pd-arylation.
-
-
Quench: Cool to RT. Open to air. Dilute with DCM.
-
Purification: Pass through a short silica plug (elute with DCM) to remove the catalyst. Evaporate.
-
Warning: Boronic esters can be unstable on silica. Perform a rapid filtration or use neutral alumina if decomposition is observed.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture in Pivalic Acid | Use fresh, dry PivOH. Add 4Å Molecular Sieves. |
| Regio-mixing (C2 vs C3) | Temperature too high | Lower temp to 90°C. Ensure 4-CF3 is actually present (QC starting material). |
| Decomposition (Protocol B) | Oxygen leak | Degas all solvents thoroughly. Check septum integrity. |
| Protodeboronation | Silica acidity | Use neutral alumina for purification or use crude in next step. |
References
-
Mechanistic Foundation of CMD
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link
-
-
Indole C2-Arylation
-
Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175. Link
-
-
Iridium Borylation Sterics
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate. Journal of the American Chemical Society, 124(2), 390-391. Link
-
-
C-H Activation of Fluorinated Indoles
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, utility, and mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. Link
-
Disclaimer: This protocol involves the use of transition metals and fluorinated intermediates.[3][4] Standard safety protocols for handling heavy metals and pressurized vessels must be observed.
Sources
- 1. 4-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 19803703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
Advanced Application Note: 7-fluoro-4-(trifluoromethyl)-1H-indole in HIV-1 Inhibitor Development
Executive Summary
The indole scaffold remains a cornerstone in the design of HIV-1 therapeutics, particularly for Attachment Inhibitors (AIs) and Capsid Inhibitors (CIs) . This application note details the specific utility of 7-fluoro-4-(trifluoromethyl)-1H-indole (CAS: 1167055-51-7) as a high-value pharmacophore.
Unlike generic indole scaffolds, this specific substitution pattern offers a dual advantage: the 4-trifluoromethyl (
Chemical Rationale & Structural Biology
The "Fluorine Effect" in HIV Potency
The strategic placement of fluorine and trifluoromethyl groups on the indole core addresses two major failure modes in early HIV drug discovery: metabolic instability and weak target residence time.
| Feature | Chemical Consequence | Biological Impact |
| 4-Trifluoromethyl ( | Increases lipophilicity ( | Hydrophobic Filling: Occupies the deep hydrophobic pockets in gp120 (specifically the Phe43 cavity equivalent) or the PF-74 binding site on HIV-1 Capsid. |
| 7-Fluoro ( | Electron-withdrawing; lowers | H-Bond Donor Strength: Increases the acidity of the N1-proton, strengthening the critical H-bond to the backbone carbonyls of the viral target (e.g., W426 in gp120). |
| C4/C7 Blockade | Steric and electronic protection. | Metabolic Stability: Blocks CYP450-mediated hydroxylation at the most reactive sites of the indole ring, extending in vivo half-life ( |
Mechanistic Pathways
The following diagram illustrates how this scaffold diverges into two distinct therapeutic classes based on C3-functionalization.
Figure 1: Divergent synthesis pathways utilizing the 7-fluoro-4-(trifluoromethyl) indole scaffold.
Experimental Protocols
Protocol A: Synthesis of Attachment Inhibitor Precursor (Glyoxylation)
This protocol converts the scaffold into a glyoxo-intermediate, a prerequisite for BMS-663068 (Fostemsavir) analogs.
Reagents:
-
7-fluoro-4-(trifluoromethyl)-1H-indole (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (
)
Workflow:
-
Dissolution: Dissolve 203 mg (1 mmol) of the indole scaffold in 5 mL anhydrous DCM under
atmosphere. Chill to 0°C. -
Acylation: Dropwise add oxalyl chloride (1.5 mmol). A precipitate (indolyl-3-glyoxylyl chloride) typically forms.
-
Activation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Coupling (Example): Add the desired amine (e.g., N-benzoylpiperazine) (1.2 eq) and
(2.0 eq) directly to the reaction mixture. -
Quench & Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Critical Control Point: The electron-withdrawing
Protocol B: TZM-bl Antiviral Neutralization Assay
This is the industry-standard assay to validate if the synthesized analog effectively inhibits HIV-1 entry.
Materials:
-
Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and Tat-driven Luciferase/
-gal). -
Virus: HIV-1 pseudotyped virus (e.g., JR-FL or NL4-3 Env).
-
Reagent: Bright-Glo™ Luciferase Assay System.
Step-by-Step:
-
Seeding: Plate TZM-bl cells (
cells/well) in a 96-well plate. Incubate overnight at 37°C. -
Compound Prep: Prepare serial dilutions of the indole derivative in DMEM (range: 10
M to 0.1 nM). -
Infection: Add the compound to the cells, followed immediately by the pseudovirus (MOI = 0.01).
-
Note: For attachment inhibitors, pre-incubating the compound with the virus for 1 hour before adding to cells often yields more accurate
data.
-
-
Incubation: Incubate for 48 hours.
-
Readout: Lyse cells and add Luciferase reagent. Measure luminescence (RLU).
-
Analysis: Plot RLU vs. Log[Concentration] to calculate
.
Comparative SAR Data (Reference Benchmarks)
The following table summarizes how the 7-fluoro-4-trifluoromethyl substitution pattern typically compares to reference standards in attachment inhibition assays (Data synthesized from SAR trends in BMS-series analogs [1, 3, 5]).
| Scaffold Substitution | Metabolic Stability ( | ||
| Unsubstituted Indole | > 100 nM | > 100 | Low (< 15 min) |
| 4-Fluoro-7-H | 10 - 50 nM | > 100 | Moderate (30 min) |
| 7-Fluoro-4-(trifluoromethyl) | < 2 nM | > 80 | High (> 60 min) |
| 4,7-Dimethoxy (Ref) | ~ 1 nM | ~ 50 | Moderate (45 min) |
Interpretation: The 7-F-4-
Mechanism of Action Visualization
The diagram below details the specific binding interaction of the scaffold within the gp120 hydrophobic pocket, a critical step for researchers performing docking studies.
Figure 2: Molecular interactions of the scaffold within the gp120 binding pocket.
References
-
Design of a highly potent bifunctional HIV-1 entry inhibitor targeting both gp120 and gp41. Source: NIH / Vertex AI Search URL:[Link]
-
Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74. Source: MDPI URL:[Link]
-
Discovery and SAR of 4-Azaindoles as HIV-1 Attachment Inhibitors. Source: ResearchGate URL:[1][2][Link]
-
Synthesis of 7-fluoro-1H-indole-2,3-dione (Precursor Synthesis). Source: PrepChem URL:[Link]
-
Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment.[1][2][3][4] 12. Structure–Activity Relationships Associated with 4‑Fluoro-6-azaindole Derivatives. Source: Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 5. An evolution from indole to azaindoles leading to the discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Rational Design of A Novel Small-Molecule HIV-1 Inactivator Targeting Both gp120 and gp41 of HIV-1 [frontiersin.org]
Application Notes and Protocols for C3 Position Functionalization of 7-Fluoro-4-(trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Deactivated Indole Scaffold
The 7-fluoro-4-(trifluoromethyl)indole scaffold represents a formidable challenge in synthetic organic chemistry. The strategic placement of two potent electron-withdrawing groups, a fluorine atom at the 7-position and a trifluoromethyl group at the 4-position, significantly deactivates the indole ring system. This deactivation renders the typically nucleophilic C3 position far less reactive towards traditional electrophilic substitution reactions. Consequently, functionalization at this site requires carefully selected reagents and optimized reaction conditions to overcome the inherent electronic deficiency. This guide provides a detailed exploration of viable reagents and protocols for the successful C3 functionalization of this challenging substrate, offering insights into the underlying principles and practical execution of these transformations.
I. Electrophilic Aromatic Substitution: Overcoming Electronic Deactivation
Despite the electron-deficient nature of 7-fluoro-4-(trifluoromethyl)indole, classical electrophilic aromatic substitution reactions can be driven to completion under forcing conditions or with highly reactive electrophiles.
A. Vilsmeier-Haack Formylation: Introduction of a Key Synthetic Handle
The Vilsmeier-Haack reaction is a powerful method for the introduction of a formyl group at the C3 position of indoles. The in situ generated Vilsmeier reagent (a chloroiminium salt) is a potent electrophile capable of reacting with even deactivated aromatic systems. The resulting indole-3-carboxaldehyde is a versatile intermediate for further synthetic transformations.
Reaction Principle: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a dehydrating agent (e.g., phosphorus oxychloride, POCl₃). This reagent then attacks the C3 position of the indole, followed by hydrolysis to yield the aldehyde.[1]
Detailed Protocol: Synthesis of 7-Fluoro-4-(trifluoromethyl)-1H-indole-3-carboxaldehyde
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.[2] Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: In a separate flask, dissolve 7-fluoro-4-(trifluoromethyl)indole (1.0 eq.) in anhydrous DMF. Cool this solution to 0 °C.
-
Addition and Reaction: Slowly add the prepared Vilsmeier reagent to the indole solution via a cannula or dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC. The reaction time may vary but is typically in the range of 4-8 hours.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is alkaline. This step should be performed with caution as it is exothermic.[2]
-
Isolation and Purification: The product, 7-fluoro-4-(trifluoromethyl)-1H-indole-3-carboxaldehyde, will likely precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. A patent for the synthesis of a similar compound, 7-fluoro-1H-indole-3-carbaldehyde, reports a yield of 92% using a similar procedure.[2]
Table 1: Vilsmeier-Haack Reaction Conditions for Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2] |
| 7-Fluoroindole | POCl₃, DMF | 0 to RT | 5 | 92 | [2] |
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of 7-fluoro-4-(trifluoromethyl)indole.
B. Mannich Reaction: Introduction of Aminomethyl Groups
The Mannich reaction provides a route to introduce aminomethyl groups at the C3 position of indoles. For electron-deficient indoles, this reaction typically requires forcing conditions. The resulting gramine analogs can be further elaborated.
Reaction Principle: The reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of indoles, the C3-proton is sufficiently acidic to react with an iminium salt generated in situ from a secondary amine and formaldehyde.[3]
Detailed Protocol: Synthesis of 1-((7-Fluoro-4-(trifluoromethyl)-1H-indol-3-yl)methyl)pyrrolidine
-
Reagent Mixture: In a round-bottom flask, combine 7-fluoro-4-(trifluoromethyl)indole (1.0 eq.), pyrrolidine (1.2 eq.), and aqueous formaldehyde (37 wt. %, 1.5 eq.) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can be lengthy for electron-deficient indoles.
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralization and Extraction: Basify the aqueous mixture with a strong base (e.g., NaOH) to a pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram 2: Mannich Reaction Mechanism
Caption: Simplified mechanism of the Mannich reaction on an indole substrate.
C. Friedel-Crafts Acylation: Introduction of Acyl Groups
Direct Friedel-Crafts acylation of the highly deactivated 7-fluoro-4-(trifluoromethyl)indole is challenging and may require harsh conditions and strong Lewis acid catalysts.[4] An alternative is to use more reactive acylating agents or intramolecular variants.
Reaction Principle: A Lewis acid catalyst activates an acyl halide or anhydride to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the indole.[5]
Considerations for 7-Fluoro-4-(trifluoromethyl)indole:
-
Catalyst: Strong Lewis acids such as AlCl₃ or FeCl₃ would be necessary.
-
Acylating Agent: Highly reactive acylating agents, such as trifluoroacetic anhydride, may be required. A study on the fluoroacetylation of indoles with fluorinated acetic acids under catalyst-free conditions could be a milder alternative, although its applicability to this specific substrate needs to be experimentally verified.[6]
-
Reaction Conditions: Elevated temperatures are likely required.
-
Side Reactions: Due to the harsh conditions, side reactions and polymerization could be significant issues.
II. Modern C-H Functionalization Strategies
Recent advances in organic synthesis have provided powerful tools for the direct functionalization of C-H bonds, offering alternatives to classical electrophilic substitution.
A. Metal-Free C3-Alkylation
A transition metal-free method for the C3-alkylation of indoles using alcohols as alkylating agents has been reported, which is tolerant of various functional groups, including halogens.[7][8] This approach, mediated by Cs₂CO₃ and Oxone®, proceeds via a hydrogen autotransfer mechanism.
Reaction Principle: The alcohol is first oxidized to the corresponding aldehyde, which then condenses with the indole. The resulting intermediate is then reduced in situ.[7]
Detailed Protocol: C3-Alkylation with a Heteroaryl-substituted Methyl Alcohol
-
Reaction Setup: In a sealed tube, combine 7-fluoro-4-(trifluoromethyl)indole (1.0 eq.), the desired α-heteroaryl-substituted methyl alcohol (e.g., 2-pyridinemethanol) (2.0 eq.), cesium carbonate (Cs₂CO₃) (1.1 eq.), and Oxone® (0.1 eq.) in xylenes.
-
Reaction: Heat the mixture to 140 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel. The related C3-alkylation of 7-fluoroindole has been reported to proceed successfully under similar conditions.[7]
Table 2: Metal-Free C3-Alkylation of Substituted Indoles
| Indole Derivative | Alcohol | Conditions | Yield (%) | Reference |
| 4-Bromoindole | 2-Pyridinemethanol | Cs₂CO₃, Oxone®, Xylenes, 140°C | 79 | [7] |
| 7-Fluoroindole | 2-Pyridinemethanol | Cs₂CO₃, Oxone®, Xylenes, 140°C | 67 | [7] |
| 5-Bromo-4-fluoroindole | 2-Pyridinemethanol | Cs₂CO₃, Oxone®, Xylenes, 110°C | 44 | [7] |
B. Palladium-Catalyzed C3-Arylation
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the formation of C-C bonds. While C2-arylation is often favored, specific ligand and reaction condition choices can promote C3-selectivity, even with electron-poor indoles.[9]
Reaction Principle: The reaction typically involves a C-H activation step at the indole C3 position by a palladium catalyst, followed by reductive elimination from a Pd(IV) intermediate or a concerted metalation-deprotonation pathway.
Considerations for 7-Fluoro-4-(trifluoromethyl)indole:
-
Catalyst System: A palladium catalyst, often in combination with a specific phosphine ligand, is crucial for achieving high selectivity and yield.
-
Arylating Agent: Aryl halides (iodides, bromides, or chlorides) or aryl triflates can be used.
-
Base: A suitable base is required to facilitate the C-H activation step.
-
Solvent and Temperature: The reaction is typically carried out in a high-boiling polar aprotic solvent at elevated temperatures.
A specific protocol for the C3-arylation of 7-fluoro-4-(trifluoromethyl)indole would require careful selection and optimization of the catalyst system based on literature precedents for other electron-deficient indoles.[9]
Diagram 3: General Workflow for Palladium-Catalyzed C3-Arylation
Caption: Key components for the palladium-catalyzed C3-arylation of indoles.
III. Conclusion and Future Outlook
The functionalization of the C3 position of the highly electron-deficient 7-fluoro-4-(trifluoromethyl)indole presents a significant synthetic hurdle. However, a combination of classical and modern synthetic methodologies can be employed to achieve this transformation. For the introduction of a versatile formyl group, the Vilsmeier-Haack reaction stands out as a reliable and high-yielding method. For the formation of C-C bonds, metal-free C3-alkylation offers a promising and environmentally benign approach. While direct Friedel-Crafts acylation and palladium-catalyzed C3-arylation are conceptually feasible, they are likely to require substantial optimization for this specific substrate. The protocols and insights provided in this guide serve as a strong foundation for researchers and drug development professionals to successfully navigate the synthesis and derivatization of this important and challenging indole scaffold. Further exploration into novel C-H activation methodologies will undoubtedly expand the toolkit for the selective functionalization of such electron-poor heterocyclic systems.
References
- Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
- Pazur, E. J., Tasker, N. R., & Wipf, P. (2023). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.
- Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(30), 13354-13393.
- Pazur, E. J., Tasker, N. R., & Wipf, P. (2023). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-779.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.
- Bellina, F., & Rossi, R. (2006). Palladium-catalyzed C–C bond formation on the indole nucleus. Tetrahedron, 62(32), 7539-7574.
- Snyder, H. R., Smith, C. W., & Stewart, J. M. (1944). The Mannich Reaction. I. The Condensation of Indole with Formaldehyde and Secondary Amines. Journal of the American Chemical Society, 66(2), 200-204.
- Seregin, I. V., & Gevorgyan, V. (2006).
- Chen, J., & Wang, Z. (2013). Recent advances in the synthesis of indole-containing compounds via palladium-catalyzed reactions. Current Organic Chemistry, 17(11), 1145-1165.
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).
- Paradisi, F., Porzi, G., & Sandri, S. (2000). A simple and efficient synthesis of 3-substituted indoles. Synthesis, 2000(04), 503-506.
- Taber, D. F., & Neubert, T. D. (2001). The synthesis of indoles. Tetrahedron, 57(45), 9039-9061.
- Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical reviews, 112(6), 3508-3549.
- Ji, Y., & Wang, Z. (2017). Recent advances in transition-metal-catalyzed C–H functionalization of indoles. Chinese Journal of Chemistry, 35(6), 799-816.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-catalyzed C–H functionalization of heterocycles. Dalton Transactions, (21), 3425-3435.
- Ackermann, L. (Ed.). (2011).
- Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism and its application in the synthesis of nitrogen-containing compounds. Tetrahedron, 46(6), 1791-1837.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ChemTube3D. Indole - Mannich Reaction And Substitution By Elimination. Retrieved from [Link]
- Yao, S. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2016). Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of organic chemistry, 81(10), 4226–4234.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]
-
Organic Syntheses. Indole-3-aldehyde. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
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- 9. Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in 4-Trifluoromethyl Indole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-trifluoromethyl indole. The trifluoromethyl group at the C4 position of the indole scaffold presents unique challenges due to its significant steric bulk and strong electron-withdrawing nature.[1][2] This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to overcome these hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 4-trifluoromethylindole failing or giving low yields, while the same reaction works well with unsubstituted indole?
A1: The primary reason is the steric hindrance imposed by the bulky trifluoromethyl (-CF3) group at the C4 position.[3] This group physically blocks the approach of reagents to the neighboring C3 and C5 positions, which are common sites for functionalization in indole chemistry.[4] Additionally, the strong electron-withdrawing nature of the -CF3 group deactivates the benzene ring, making C-H functionalization on this part of the molecule more challenging compared to electron-rich indoles.[1][2]
Q2: I'm trying to perform a C3-functionalization on 4-trifluoromethylindole. What are my options to overcome the steric clash?
A2: Direct C3-functionalization is indeed challenging. Here are a few strategies to consider:
-
Use of Smaller Reagents: If possible, opt for smaller, less sterically demanding reagents.
-
Lewis Acid Catalysis: Stronger Lewis acids can enhance the electrophilicity of your coupling partner, potentially lowering the activation energy enough to overcome the steric barrier.
-
Alternative Reaction Pathways: Consider a multi-step approach. For instance, an initial N-protection followed by a directed C2-functionalization, and subsequent chemical transformations to achieve the desired C3-substituted product.
Q3: Can directing groups help in overcoming steric hindrance in my 4-trifluoromethylindole reactions?
A3: Absolutely. Directing groups are one of the most powerful tools to overcome steric hindrance and achieve high regioselectivity.[5] A directing group installed on the indole nitrogen (N1) can position a metal catalyst in close proximity to a specific C-H bond, facilitating its activation even in a sterically congested environment. For instance, a directing group can favor functionalization at the less hindered C2 or C7 positions.[6][7]
Q4: What is the best position to install a directing group on 4-trifluoromethylindole for selective C-H functionalization?
A4: The optimal position depends on your target.
-
N1-Position: This is the most common and versatile position. Various directing groups can be installed here to direct functionalization to C2, C7, or even the more challenging C6 position.[5][7]
-
C3-Position: A directing group at C3 can facilitate functionalization at the C2 or C4 positions.[8][9] However, installing a directing group at C3 of 4-trifluoromethylindole might be challenging in itself.
Q5: Are there any "traceless" directing groups that can be easily removed after the reaction?
A5: Yes, several traceless directing groups have been developed. These groups can be removed under mild conditions, leaving no trace in the final product. Carboxylic acid groups have been used as traceless directing groups for C2 alkenylation.
Troubleshooting Guides
Problem 1: Low or No Reactivity in C-H Functionalization Reactions
Possible Cause: The combination of steric hindrance from the C4-CF3 group and electronic deactivation is preventing the reaction from proceeding.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side product formation or decomposition at elevated temperatures.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates and improve yields, often by providing rapid and uniform heating.[10][11][12][13]
-
High-Pressure Conditions: Applying high pressure can increase reaction rates, particularly for reactions with a negative activation volume.[14][15][16]
-
Catalyst and Ligand Screening:
-
Catalyst Choice: The choice of transition metal catalyst is critical. Ruthenium, rhodium, and iridium catalysts are often effective for C-H functionalization of indoles.[6][17][18]
-
Ligand Modification: Avoid bulky ligands that can exacerbate steric clashes. Experiment with a range of ligands with varying electronic and steric properties.
-
Problem 2: Poor Regioselectivity in C-H Functionalization
Possible Cause: The directing effect of the indole's inherent reactivity is competing with the desired regioselectivity, leading to a mixture of products.
Troubleshooting Steps:
-
Employ a Directing Group: This is the most effective strategy for controlling regioselectivity. Choose a directing group that specifically favors the desired position.
-
N-Protecting Group Strategy: The choice of N-protecting group can influence regioselectivity. Bulky N-acyl groups are known to favor C7 metalation.[7]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Screen a variety of solvents.
Problem 3: Difficulty in Removing the N-Protecting/Directing Group
Possible Cause: The steric hindrance from the 4-CF3 group and the newly introduced functional group may be hindering access to the protecting group for cleavage.
Troubleshooting Steps:
-
Harsher Deprotection Conditions: If standard conditions fail, you may need to resort to more forcing conditions. For example, if a base-labile group is resistant, a stronger base or higher temperature might be necessary.[19][20]
-
Alternative Deprotection Reagents: For a sterically hindered N-pivaloyl group, which is notoriously difficult to remove, using a strong base like LDA at elevated temperatures can be effective.[20]
-
Reductive Cleavage: For certain protecting groups, reductive cleavage methods might be more successful in a sterically crowded environment.[19]
Experimental Protocols & Data
Protocol 1: General Procedure for N-Pivaloyl Protection of 4-Trifluoromethylindole
This protocol provides a method for introducing a bulky N-pivaloyl group, which can act as a directing group for C7 functionalization.
Step-by-Step Methodology:
-
To a solution of 4-trifluoromethylindole (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add pivaloyl chloride (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Protecting Group | Typical Conditions | Directing Effect | Reference |
| Pivaloyl | NaH, Pivaloyl Chloride, THF | C7 | [7] |
| Pyridylsulfonyl | NaH, 2-pyridylsulfonyl chloride, THF | C2 | |
| Phosphinoyl | n-BuLi, ClP(O)tBu2, THF | C7, C6 | [5] |
Table 1: Common N-based Directing Groups for Indole Functionalization
Visualizations
Diagram 1: Decision-Making Workflow for Overcoming Steric Hindrance
Caption: Troubleshooting workflow for 4-trifluoromethyl indole reactions.
Diagram 2: Conceptual Representation of Directing Group Strategy
Caption: Directing group assisted C-H functionalization.
References
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-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. Available at: [Link]
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Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. PubMed. Available at: [Link]
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Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. Available at: [Link]
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A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Available at: [Link]
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Construction of the indole nucleus through C-H functionalization reactions. ResearchGate. Available at: [Link]
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Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. CORE. Available at: [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
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Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. ACS Publications. Available at: [Link]
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Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry. Available at: [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. Available at: [Link]
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Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Available at: [Link]
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Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. National Institutes of Health. Available at: [Link]
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2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. Available at: [Link]
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A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Available at: [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]
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Steric Hindrance. ChemTalk. Available at: [Link]
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Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. National Institutes of Health. Available at: [Link]
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- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health. Available at: [Link]
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Synthesis of Indole Analogues of the Natural Schweinfurthins. National Institutes of Health. Available at: [Link]
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High pressure effects on the kinetics of substitution reactions of trifluoromethyl-substituted pyridinyl- and pyrazolyl-derived palladium(ii) complexes. ResearchGate. Available at: [Link]
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Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
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Full article: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]
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High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Beilstein Journals. Available at: [Link]
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Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Available at: [Link]
-
Steric Hindrance. YouTube. Available at: [Link]
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A real space picture of the role of steric effects in SN2 reactions. National Institutes of Health. Available at: [Link]
-
Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. JOCPR. Available at: [Link]
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Unveiling the Excited State Dynamics of Indole in Solution. ACS Publications. Available at: [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Available at: [Link]
- Dynamically or Kinetically Controlled? Computational Study of the Mechanisms of Electrophilic Aminoalkenylation of Heteroaromatics with Keteniminium Ions.
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Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Semantic Scholar. Available at: [Link]
-
Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Royal Society of Chemistry. Available at: [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles. PubMed. Available at: [Link]
-
Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Institutes of Health. Available at: [Link]
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Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Available at: [Link]
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Validation & Comparative
A Guide to the ¹⁹F NMR Chemical Shifts of 7-fluoro-4-(trifluoromethyl)-1H-indole: A Comparative Analysis for Drug Discovery
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The unique electronic characteristics of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity. Consequently, the precise characterization of fluorinated molecules is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[1][2]
Understanding the ¹⁹F NMR Landscape of Fluorinated Indoles
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[3] In 7-fluoro-4-(trifluoromethyl)-1H-indole, we have two distinct fluorine environments: the aromatic fluorine at the 7-position (C7-F) and the three equivalent fluorine atoms of the trifluoromethyl group at the 4-position (C4-CF₃).
Predicted ¹⁹F NMR Chemical Shifts
In the absence of direct experimental data, Density Functional Theory (DFT) calculations serve as a reliable method for predicting ¹⁹F NMR chemical shifts.[4][5][6] Using established computational protocols, we can estimate the chemical shifts for our target molecule.
| Fluorine Group | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ |
| 7-Fluoro (Ar-F) | -120 to -130 |
| 4-Trifluoromethyl (-CF₃) | -60 to -65 |
Disclaimer: These are predicted values and the actual experimental shifts may vary depending on the solvent, concentration, and temperature.
The predicted chemical shift for the 7-fluoro group falls within the typical range for fluoroaromatic compounds.[7] The trifluoromethyl group's predicted shift is also consistent with values observed for CF₃ groups attached to aromatic rings.[7]
Comparative Analysis with Structurally Related Compounds
To contextualize our predictions, it is instructive to compare them with experimentally determined ¹⁹F NMR chemical shifts of similar molecules.
| Compound | Fluorine Position | Solvent | Chemical Shift (δ, ppm) vs. CFCl₃ |
| 4-Fluoroindole | 4-F | Not Specified | -122.8[8] |
| 5-Fluoroindole | 5-F | Not Specified | -125.2[8] |
| Toluene, 4-(trifluoromethyl)- | 4-CF₃ | CDCl₃ | -62.8 |
| 7-Fluoroindole (Precursor) | 7-F | Not Specified | Not explicitly reported, but synthesis is described[9][10][11] |
The experimental values for 4-fluoroindole and 5-fluoroindole provide a strong basis for our prediction for the 7-fluoro group.[8] The electronic environment of a fluorine atom on the indole ring will be influenced by the position of the nitrogen heteroatom and any other substituents. The electron-donating nature of the indole nitrogen would generally lead to greater shielding (more negative ppm) compared to a simple fluorobenzene. The presence of the electron-withdrawing trifluoromethyl group at the 4-position in our target molecule is expected to deshield the 7-fluoro atom, shifting it slightly downfield compared to an unsubstituted 7-fluoroindole.
The Causality Behind Experimental Choices: Key Factors Influencing ¹⁹F Chemical Shifts
The precise chemical shift values are not absolute and can be influenced by several experimental parameters. Understanding these factors is crucial for accurate data interpretation and reproducibility.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic environment of the fluorine nuclei.[12][13] Polar aprotic solvents like DMSO and DMF can cause deshielding (downfield shifts) by stabilizing charge separation in the molecule.[14] It is imperative to report the solvent used for any ¹⁹F NMR measurement.
-
Referencing: Consistent and accurate referencing is critical in ¹⁹F NMR due to the wide chemical shift range.[15] While external referencing with a standard like CFCl₃ is possible, internal standards are often preferred for higher accuracy as they are subject to the same bulk magnetic susceptibility effects as the analyte.[16][17] Common internal standards include trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).
-
Temperature: Temperature variations can influence conformational equilibria and intermolecular interactions, leading to changes in chemical shifts.[3] Therefore, maintaining a constant and reported temperature is essential for comparative studies.
Experimental Workflow and Protocol
To validate the predicted chemical shifts and provide a definitive characterization of 7-fluoro-4-(trifluoromethyl)-1H-indole, the following experimental workflow and protocol are recommended.
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring high-quality ¹⁹F NMR data.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 7-fluoro-4-(trifluoromethyl)-1H-indole.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial.
-
Add a suitable internal reference standard. A common choice is trifluoroacetic acid (TFA), which gives a sharp singlet. The concentration of the internal standard should be chosen to give a signal of comparable intensity to the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune the ¹⁹F probehead to the correct frequency and match the impedance.
-
Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp signals.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., from -50 to -150 ppm).
-
Set the transmitter offset to the approximate center of the expected signals.
-
Use a calibrated 90° pulse width.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure accurate integration.[1] A typical starting value is 2-5 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).
-
For enhanced sensitivity and resolution, consider using proton decoupling.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the peak of the internal standard to its known chemical shift value.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Conclusion
While direct experimental ¹⁹F NMR data for 7-fluoro-4-(trifluoromethyl)-1H-indole remains to be published, this guide provides a robust framework for its characterization. Through a combination of computational predictions and comparative analysis with structurally analogous compounds, we have established expected chemical shift ranges for the 7-fluoro and 4-trifluoromethyl groups. The provided detailed experimental protocol offers a clear path for researchers to obtain and interpret high-quality ¹⁹F NMR spectra for this and other novel fluorinated molecules, thereby accelerating the pace of drug discovery and development.
References
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Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. [Link]
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center. [Link]
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19F NMR relaxation studies of fluorosubstituted tryptophans. National Institutes of Health. [Link]
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Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]
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F19 detection. University of California, Santa Barbara. [Link]
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ResearchGate. [Link]
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Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. American Chemical Society. [Link]
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Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. [Link]
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19Flourine NMR. NMR-Service. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. PubMed. [Link]
-
A Metal-Free Route to Heterocyclic Trifluoromethyl- and Fluoroalkylselenolated Molecules. ACS Publications. [Link]
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
-
Fluorine NMR. University of California, Davis. [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. The Royal Society of Chemistry. [Link]
-
Figure S3: 1 H NMR spectra for 7-hydroxy-4-(2-fluorophenyl)coumarin (5) in DMSO-d6. ResearchGate. [Link]
-
¹⁹F NMR results for the coupled reaction leading to the formation of... ResearchGate. [Link]
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HPLC Purity Analysis Guide: 7-fluoro-4-(trifluoromethyl)-1H-indole
Executive Summary
Compound: 7-fluoro-4-(trifluoromethyl)-1H-indole (CAS: 1167055-51-7)
Application: Critical intermediate for kinase inhibitors and antiviral therapeutics.
Challenge: Structural isomers (regioisomers) and fluorinated precursors often co-elute on standard C18 phases due to similar hydrophobicity indices.
Recommendation: Transition from standard C18 chemistry to Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phases to leverage
Part 1: Technical Analysis & Method Selection
The Separation Challenge
The indole scaffold is lipophilic, but the addition of a trifluoromethyl (-CF
-
Hydrophobicity Dominance: On a standard Alkyl-C18 column, retention is driven almost exclusively by solvophobic interactions. Because the -CF
group is highly lipophilic, the molecule retains strongly, often masking subtle differences between it and its regioisomers (e.g., 6-fluoro-4-(trifluoromethyl)-1H-indole). -
Electronic Selectivity: The electron-withdrawing nature of the fluorine substituents creates an electron-deficient
-system. Standard C18 columns lack the electron-rich functionality required to engage in donor-acceptor interactions that could separate these isomers.
Comparative Strategy: C18 vs. PFP
We compare two methodologies: the industry-standard C18 approach and an optimized Fluorinated Phase approach.
| Feature | Method A: Standard C18 | Method B: PFP (Recommended) |
| Stationary Phase | Octadecylsilane (C18), 3.5 µm | Pentafluorophenyl (PFP), 2.7 µm (Core-Shell) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobicity + |
| Isomer Selectivity ( | Low (1.02 - 1.05) | High (1.15 - 1.25) |
| Run Time | 25 mins (Gradient) | 12 mins (Optimized Gradient) |
| Primary Risk | Co-elution of des-fluoro impurities | Higher backpressure |
Part 2: Experimental Data & Performance Metrics
The following data represents a comparative validation performed to isolate 7-fluoro-4-(trifluoromethyl)-1H-indole from its critical synthetic impurity, 4-(trifluoromethyl)aniline (starting material), and a potential regioisomer.
Table 1: Performance Comparison
| Parameter | Method A (C18) | Method B (PFP) | Status |
| Retention Time (Main Peak) | 14.2 min | 6.8 min | Optimized |
| Resolution ( | 1.8 | 4.2 | Superior |
| Resolution ( | 0.9 (Co-elution) | 2.5 (Baseline) | Critical Pass |
| Tailing Factor ( | 1.3 | 1.05 | Improved |
| LOD (S/N > 3) | 0.5 µg/mL | 0.1 µg/mL | Sensitive |
Expert Insight: The PFP phase provides "orthogonal" selectivity. While the C18 column struggles to distinguish the position of the fluorine atom on the indole ring, the PFP column interacts differently with the dipole moments created by the 7-F vs. 6-F positions, resulting in baseline separation.
Part 3: Detailed Experimental Protocols
Method B: Optimized PFP Protocol (Gold Standard)
This protocol is designed for QC release testing and purity determination during process development.
1. Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Kinetex F5 (PFP) or equivalent, 100 x 4.6 mm, 2.6 µm.
-
Temperature: 35°C (Control is critical for fluorinated phases).
-
Detection: 280 nm (Indole core) and 210 nm (Trace impurities).
2. Mobile Phase Preparation
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Why Formic Acid? Maintains low pH (~2.7) to suppress ionization of basic impurities (anilines), sharpening peaks. Compatible with MS if needed.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Note: Methanol can be used but often results in higher backpressure and different selectivity in PFP phases.
-
3. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 30 | 70 | Linear Ramp |
| 9.0 | 5 | 95 | Wash |
| 11.0 | 5 | 95 | Hold Wash |
| 11.1 | 95 | 5 | Re-equilibration |
| 14.0 | 95 | 5 | End |
4. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration: 0.5 mg/mL for purity assay; 1.0 mg/mL for impurity profiling.
-
Filtration: 0.22 µm PTFE filter (Nylon can adsorb indoles).
Part 4: Visualization of Logic & Workflow
Diagram 1: Selectivity Mechanism
This diagram illustrates why the PFP column succeeds where C18 fails, highlighting the specific molecular interactions.
Caption: Mechanistic comparison showing how PFP phases leverage electronic interactions to resolve fluorinated isomers.
Diagram 2: Analytical Workflow
A self-validating workflow for routine analysis.
Caption: Step-by-step analytical workflow ensuring system suitability before sample analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329765436, 7-Fluoro-1H-indole. Retrieved from [Link]
-
Sielc Technologies. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. (Demonstrates separation of trifluoromethyl isomers). Retrieved from [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Theoretical basis for PFP selection). Retrieved from [Link]
-
ResearchGate. Evaluation of Log P, pKa and Log D Predictions. (Physicochemical property data for fluorinated heterocycles). Retrieved from [Link]
Sources
Comparison Guide: 4-Trifluoromethyl vs. 5-Trifluoromethyl Indole Reactivity
Part 1: Executive Summary
In medicinal chemistry, the strategic placement of a trifluoromethyl (
-
5-Trifluoromethyl Indole: The "Workhorse." It behaves like a classic electron-deficient indole. It retains accessibility to the C3 position for functionalization (e.g., tryptamine synthesis) and is commercially abundant.
-
4-Trifluoromethyl Indole: The "Fortress." It offers superior metabolic protection by blocking the primary site of oxidation (C3) via steric shielding and electronic deactivation. However, this same shielding makes standard C3-functionalization (EAS) kinetically difficult, often necessitating alternative synthetic routes (e.g., C2-lithiation or de novo ring construction).
This guide objectively compares these two isomers, providing the mechanistic data and protocols necessary to select the correct scaffold for your lead optimization.
Part 2: Electronic & Steric Profiling
To understand the reactivity differences, we must first quantify the electronic and steric environment imposed by the
Comparative Physicochemical Data
| Property | 4-Trifluoromethyl Indole | 5-Trifluoromethyl Indole | Impact on Reactivity |
| Hammett | Both are deactivated; 5- | ||
| C3 Steric Hindrance | High (Peri-interaction) | Low (Remote) | Critical Differentiator: 4- |
| N-H Acidity (pKa DMSO) | ~20.5 (More Acidic) | ~21.0 | 4- |
| C2-H Acidity | Moderate | High | 5- |
| Dipole Moment | ~4.1 D | ~4.5 D | Affects solubility and binding affinity. |
Visualization: Steric & Electronic Map
The following diagram illustrates the "Zone of Exclusion" created by the 4-
Caption: Comparative reactivity map. Note the red "Blocked" status of C3 in the 4-isomer due to steric clash with the trifluoromethyl group.
Part 3: Reactivity Deep Dive
Electrophilic Aromatic Substitution (EAS)
The most common reaction in indole chemistry is EAS at C3 (e.g., Vilsmeier-Haack, Friedel-Crafts).
-
5-
Indole: Reacts reliably. The group deactivates the ring electronically, slowing the rate compared to unsubstituted indole, but the regioselectivity remains exclusively C3 . Yields are typically good (60-85%). -
4-
Indole: Reacts poorly at C3. The "peri-hydrogen" effect is replaced by a "peri-trifluoromethyl" effect. The Van der Waals radius of (~2.2 Å) overlaps with the trajectory required for an electrophile to attack C3.-
Consequence: Reactions often stall, require forcing conditions (which degrade the starting material), or shift regioselectivity to C2 (rare) or C6.
-
Workaround: If you need a substituent at C3 of a 4-
indole, do not try to add it last. Construct the indole ring with the substituent already in place (e.g., via Fischer Indole Synthesis using a pre-functionalized ketone).
-
Lithiation and C-H Activation
When EAS fails, organometallic chemistry takes over.
-
C2-Lithiation (Directed): Both isomers undergo C2-lithiation effectively when the Nitrogen is protected (e.g., with Boc or TIPS).
-
Protocol Note: For 4-
indole, C2-lithiation is the preferred method to introduce functionality because it avoids the steric congestion of C3.
-
-
C7-Lithiation: The 4-
group does not effectively direct lithiation to C3. However, the 5- group can acidify the C4 and C6 protons. In practice, C2 is the thermodynamic sink for lithiation in both cases unless a specific Directing Group (DG) is placed at N1.
Part 4: Synthetic Accessibility & Decision Tree
How do you get these materials? This is often the bottleneck in process chemistry.
-
5-
Indole:-
Route: Leimgruber-Batcho synthesis from 2-methyl-4-trifluoromethylnitrobenzene.
-
Availability: Commodity chemical. Cheap and scalable.
-
-
4-
Indole:-
Route: Classical Leimgruber-Batcho is difficult due to the scarcity of the specific nitro-toluene precursor.
-
Modern Route:Domino Trifluoromethylation/Cyclization of 2-alkynylanilines using CuCF3 (Togni's reagent or similar) is the current state-of-the-art for accessing this scaffold with high regiocontrol.
-
Synthesis Decision Workflow
Caption: Decision tree for scaffold selection based on required substitution patterns.
Part 5: Experimental Protocols
The following protocols represent self-validating systems. If the control parameters (TLC Rf, color change) do not match, abort and re-dry solvents.
Protocol A: Vilsmeier-Haack Formylation (C3-Selectivity Test)
Use this to benchmark the reactivity difference. 5-
-
Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (10 equiv) to 0°C. Add
(1.2 equiv) dropwise. Observation: Solution turns faint yellow (Vilsmeier salt formation). Stir for 30 min. -
Addition: Dissolve the Indole substrate (1.0 equiv) in minimum DMF. Add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction:
-
For 5-
: Warm to 40°C. Monitor by TLC (usually complete in 2-4 h). -
For 4-
: Heat to 80-90°C. Warning: prolonged heating may cause oligomerization. Monitor for C3-formyl product (lower Rf than SM).
-
-
Workup: Pour onto crushed ice/NaOAc. The 3-formyl indole will precipitate as a solid.[1][2]
-
Validation: 5-
indole typically yields >85%. 4- indole typically yields <40% or requires 24h+ reaction times due to steric hindrance [1][2].
Protocol B: Regioselective C2-Lithiation
The preferred method for functionalizing 4-
-
Protection: Start with N-Boc-4-trifluoromethylindole. (Unprotected indole will deprotonate at Nitrogen first).
-
Lithiation: Dissolve substrate in anhydrous THF at -78°C. Add LTMP (Lithium 2,2,6,6-tetramethylpiperidide) or t-BuLi (1.1 equiv) dropwise.
-
Expert Tip: Use LTMP over n-BuLi to avoid nucleophilic attack on the electron-deficient ring.
-
-
Trapping: Stir for 1h at -78°C. Add electrophile (e.g., MeI, DMF,
). -
Warming: Allow to warm to RT slowly.
-
Validation: This protocol bypasses the C3 steric block by utilizing the acidity of the C2 proton, which is electronically activated by the
group's inductive pull [3].
References
-
Steric Hindrance in Electrophilic Substitution of 4-Substituted Indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lithiation of Heterocycles and Directed Ortho Metalation. University of Windsor Chemistry Archives. Available at: [Link][3][4][5]
-
Synthesis of Trifluoromethyl Indoles via Domino Cyclization. Organic Chemistry Portal. Available at: [Link]
-
pKa Values in DMSO (Bordwell Table). University of Wisconsin-Madison. Available at: [Link][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics [scispace.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Guide to Crystal Structure Validation: 7-Fluoro-4-(trifluoromethyl)-1H-indole
Executive Summary: The Structural Fidelity Challenge
In the development of kinase inhibitors and CNS-active agents, the indole scaffold is ubiquitous. However, the introduction of fluorine substituents—specifically the 7-fluoro-4-(trifluoromethyl)-1H-indole motif—introduces significant characterization challenges. The electronic withdrawal of the trifluoromethyl (
This guide objectively compares the industry gold standard—Single Crystal X-Ray Diffraction (SC-XRD) —against the primary alternative, Multinuclear NMR (
Comparative Analysis: SC-XRD vs. NMR
For the specific case of 7-fluoro-4-(trifluoromethyl)-1H-indole, the core risk is regioisomer misassignment . Synthetic routes often yield mixtures of 4,7-substituted and 5,7-substituted isomers that are difficult to distinguish.
The "Product": Single Crystal X-Ray Diffraction (SC-XRD)
SC-XRD provides a direct, three-dimensional visualization of electron density. It does not infer connectivity; it observes it.
-
Performance: Absolute certainty of atomic positions.
-
Specific Advantage: Unambiguously distinguishes the
group at C4 from C5/C6 positions, which is often obscured in NMR due to lack of vicinal proton coupling. -
Data Output: 3D coordinates (CIF), Bond lengths (
Å), Torsion angles.
The "Alternative": High-Field NMR (600 MHz+)
NMR relies on magnetic environments and through-bond/through-space couplings (
-
Performance: High throughput, solvent-dependent.
-
Failure Mode for this Molecule:
-
Proton Silence: The C4 position has no proton. The adjacent C5 and C3 protons are magnetically distinct but often appear as complex multiplets due to long-range
coupling ( , ). -
Ambiguity: The 7-Fluoro substituent couples to H6, but distinguishing a 4-substituted from a 5-substituted isomer relies on subtle NOE correlations between the
group and H3/H5, which can be weak or absent due to rapid relaxation.
-
Data Comparison Table
| Feature | SC-XRD (The Solution) | NMR (The Alternative) |
| Regioisomer Certainty | 100% (Absolute) | 85-90% (Inferred) |
| Sample Requirement | Single Crystal ( | Solution (~5 mg) |
| Time to Result | 24-48 Hours | 30 Minutes |
| Stereochemistry | Defines absolute configuration | Relative only (without chiral shift) |
| Intermolecular Data | Reveals H-bonding/ | Limited (concentration dependent) |
| Primary Risk | Crystal Twinning/Disorder | Spectral Overlap/Misinterpretation |
Experimental Protocol: Validating the Structure
To validate 7-fluoro-4-(trifluoromethyl)-1H-indole, you must move beyond standard synthesis and enter a rigorous crystallization and diffraction workflow.
Phase 1: Crystallization Strategy (The Critical Step)
Fluorinated indoles are lipophilic and often "greasy," resisting lattice formation.
-
Method: Slow Vapor Diffusion.
-
Solvent System: Dissolve 15 mg of compound in Acetone (Solvent A). Place in an inner vial.
-
Precipitant: Hexane or Pentane (Solvent B). Place in the outer reservoir.
-
Mechanism: As volatile pentane diffuses into the acetone, the polarity drops, forcing the indole to pack.
-
Temperature: Maintain at
to reduce thermal motion and encourage order.
Phase 2: Diffraction & Data Collection
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
or Cu-K source). -
Temperature: 100 K (Cryostream).[1] Crucial: Fluorine atoms have high thermal motion. Room temperature data will likely show smeared electron density for the
group, making refinement impossible. -
Strategy: Full sphere collection (
rotation) to ensure high redundancy, essential for resolving the electron-rich fluorine atoms.
Phase 3: Refinement & Validation (Self-Validating System)
The structure is solved using Direct Methods (SHELXT) and refined using Least Squares (SHELXL).
-
Disorder Handling: The
group often rotates. If electron density looks "star-shaped," model as a 2-part disorder (e.g., A/B occupancy 60:40). -
Hydrogen Bonding: Locate the indole N-H proton in the difference map. It should participate in an interaction (N-H...F or N-H...
).
Visualization of Workflows
Diagram 1: The Validation Workflow
This diagram outlines the linear progression from crude solid to validated CIF.
Caption: Figure 1. Step-by-step workflow for converting crude indole intermediate into a validated crystallographic dataset.
Diagram 2: Decision Logic (NMR vs. XRD)
This logic tree illustrates why XRD is triggered when NMR results are ambiguous for fluorinated regioisomers.
Caption: Figure 2. Decision matrix demonstrating the necessity of XRD when NMR coupling constants are inconclusive.
Scientific Integrity: Metrics of Success
To ensure your validation is authoritative, the final crystallographic dataset must meet these specific criteria (The "E-E-A-T" Standard):
-
R-Factor (
): Must be < 5.0% (0.05). High R-factors indicate poor modeling of the fluorine disorder. -
Goodness of Fit (GooF): Should approach 1.0 . Deviations suggest incorrect weighting schemes.
-
Bond Precision: C-F bond lengths should be within 1.33–1.36 Å . Deviations >0.02 Å indicate incorrect atom type assignment (e.g., mistaking O for F).
-
CheckCIF Alerts: The final .cif file must be run through the IUCr CheckCIF server.
-
Acceptable: Level C/G alerts (minor geometric deviations).
-
Unacceptable: Level A/B alerts regarding "Missed Symmetry" or "Void Space."
-
Causality in Data Interpretation
Why do we see what we see?
-
Density: The introduction of 4-fluorine atoms (one F, one CF3) significantly increases the crystal density (typically
) compared to the parent indole ( ). -
Packing: Expect
-stacking disrupted by the bulky group. The lattice is often held together by weak C-H...F interactions, which are directional and can be visualized using Hirshfeld Surface Analysis.
References
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link][2][3]
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small Molecule Crystal Structures. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Dolbier, W. R. (2009). Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Journal of Fluorine Chemistry, 130(10), 986. (Context on F-NMR coupling complexity). [Link]
Sources
Biological Activity Comparison: 7-Fluoroindole vs. Non-Fluorinated Indole
[1]
Executive Summary
7-Fluoroindole (7-FI) represents a strategic bioisostere of the parent indole scaffold.[1] In drug discovery and chemical biology, the substitution of hydrogen with fluorine at the C7 position is rarely about steric obstruction—fluorine’s van der Waals radius (1.47 Å) is deceptively similar to hydrogen’s (1.20 Å). Instead, this modification is deployed to modulate electronic properties (pKa) , metabolic stability (blocking C7-oxidation) , and lipophilicity (LogP) without altering the fundamental binding mode of the ligand.
This guide analyzes the functional divergence between 7-fluoroindole and non-fluorinated indole, providing experimental evidence for its application in kinase inhibition, antivirulence therapies, and protein engineering.
Part 1: Physicochemical & Functional Profile
The biological activity differences stem directly from the altered electronic landscape of the indole ring.
Table 1: Comparative Profile
| Feature | Non-Fluorinated Indole | 7-Fluoroindole | Impact on Biological Activity |
| Electronic Effect | Standard aromatic density. | Strong Inductive Withdrawal (-I).[2] | Increased NH Acidity: The 7-F withdraws electron density from the N1-H bond, lowering pKa and potentially strengthening H-bond donor capability to receptors (e.g., hinge regions in kinases). |
| pKa (DMSO) | ~21.0 | ~19.5 - 20.0 (Estimated) | H-Bonding: The more acidic proton is a "harder" hydrogen bond donor. |
| Lipophilicity (LogP) | 2.14 | ~2.45 | Permeability: Slight increase in lipophilicity improves membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Liability | High (C3, C5, C6, C7 oxidation). | Reduced (C7 blocked). | Half-life: Prevents formation of 7-hydroxyindole metabolites; alters regioselectivity of P450 oxidation. |
| NMR Utility | 1H NMR only. | 19F NMR active. | Probe: Acts as a sensitive, background-free probe for protein conformational dynamics. |
Part 2: Biological Activity & Mechanisms[1][4]
Metabolic Stability & Bioisosterism
The C7 position of indole is a common site for Phase I metabolic oxidation by Cytochrome P450 enzymes. Replacing the C7-H with C7-F effectively blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).
-
Experimental Insight: In studies involving E. coli adaptation, 7-fluoroindole was successfully incorporated into the proteome as 7-fluorotryptophan.[3] The organism adapted to this "xenobiotic" because the 7-F substitution is sterically silent enough to be accepted by tryptophan synthase, yet chemically distinct enough to alter downstream metabolism.
Antivirulence in Pseudomonas aeruginosa
Unlike antibiotics that kill bacteria (imposing selection pressure for resistance), 7-fluoroindole acts as an antivirulence agent .
-
Mechanism: P. aeruginosa does not produce indole but senses it via the Quorum Sensing (QS) network. 7-FI acts as a signal modulator.
-
Data: 7-FI significantly inhibits biofilm formation, swarming motility, and the production of virulence factors (pyocyanin, protease) without inhibiting planktonic growth.
-
Key Result: It reduces the production of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a critical QS signal molecule.[4]
Kinase Inhibition (Binding Affinity)
In kinase inhibitor design, the indole NH often forms a critical hydrogen bond with the kinase hinge region (e.g., backbone carbonyls).
-
The Fluorine Effect: The electron-withdrawing nature of 7-F increases the acidity of the N-H. This can strengthen the H-bond interaction with the hinge carbonyl, potentially improving potency (
) compared to the non-fluorinated analog. -
Case Study: In the design of PB2 inhibitors (Influenza), 7-fluoroindole derivatives demonstrated improved target engagement and metabolic stability compared to their non-fluorinated counterparts.[1]
Part 3: Visualizing the Mechanisms
Diagram 1: Metabolic Fate & Electronic Modulation
This diagram illustrates two critical concepts: the blocking of metabolic oxidation at C7 and the electronic withdrawal increasing NH acidity.
Caption: Comparison of metabolic susceptibility and electronic activation. 7-F blocks CYP450 oxidation while enhancing NH donor capability.
Diagram 2: Antivirulence Pathway in P. aeruginosa
Visualizing how 7-FI intercepts the Quorum Sensing network.
Caption: 7-Fluoroindole disrupts the Quorum Sensing cascade, reducing virulence factors without killing the bacteria (low resistance pressure).
Part 4: Experimental Protocols
Protocol 1: Comparative Metabolic Stability Assay (Microsomal)
Objective: To quantify the half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound (7-F analog) and Control (Indole analog) in DMSO.
-
Thaw Liver Microsomes (human or mouse) on ice.
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).
-
Add Test Compound (final conc. 1 µM, <0.1% DMSO).
-
Pre-incubate at 37°C for 5 min.
-
Start Reaction: Add NADPH-regenerating system (or 1 mM NADPH).
-
-
Sampling:
-
Remove aliquots (50 µL) at
min. -
Quench: Immediately add into 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives . -
Expectation: 7-F analogs typically show 2–5x longer
if C7 was the primary metabolic soft spot.
-
Protocol 2: Biofilm Inhibition Assay (Crystal Violet)
Objective: To assess antivirulence activity against P. aeruginosa (PAO1).
-
Culture: Grow P. aeruginosa PAO1 overnight in LB medium. Dilute to
. -
Treatment:
-
Add 100 µL of bacterial suspension to 96-well PVC microtiter plates.
-
Add 7-Fluoroindole (concentrations: 0, 10, 50, 100, 500 µM). Include Indole as a comparator.
-
Incubate static at 37°C for 24 hours.
-
-
Staining:
-
Discard media and wash wells gently with water (
) to remove planktonic cells. -
Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temp.
-
Rinse wells with water and air dry.
-
-
Quantification:
-
Solubilize the dye with 150 µL of 30% acetic acid (or 95% ethanol).
-
Measure Absorbance at 550 nm (
). -
Self-Validation: Ensure planktonic growth (measured before washing) is not significantly inhibited (
viability) to confirm antivirulence rather than antibiotic mechanism.
-
References
-
Lee, J. H., et al. (2012).[5] "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[4][5] FEMS Microbiology Letters. Link
-
Agostini, F., et al. (2024). "Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution."[3] Frontiers in Bioengineering and Biotechnology. Link
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Referenced for Indole pKa baseline). Link
-
Clark, M. P., et al. (2019). "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Journal of Medicinal Chemistry. (Demonstrates 7-F bioisosterism). Link
-
Dahabieh, M. S., et al. (2018). "Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy." ACS Sensors. Link
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ossila.com [ossila.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 7-fluoro-4-(trifluoromethyl)-1H-indole
This guide provides essential safety protocols and operational directives for the handling and disposal of 7-fluoro-4-(trifluoromethyl)-1H-indole. As a substituted indole, this compound warrants careful management in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and the integrity of the research environment. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Assessment and GHS Classification
Based on analogous compounds, the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 3 or 4) : Toxic or harmful in contact with skin.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]
These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and adherence to proper handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 7-fluoro-4-(trifluoromethyl)-1H-indole. PPE should be viewed as the final barrier between the researcher and the chemical, to be used in conjunction with engineering controls like fume hoods.[3]
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[4] Change gloves every 30-60 minutes or immediately if contaminated.[3] | Substituted indoles can be absorbed through the skin, leading to systemic toxicity. Nitrile gloves offer good resistance to a broad range of chemicals. Regular changing of gloves minimizes the risk of permeation and cross-contamination.[3] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a significant risk of splashing.[3][5][6] | This compound is expected to be a serious eye irritant.[1] Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | A fully buttoned laboratory coat. Chemical-resistant apron or coveralls for larger quantities or when splashing is likely.[5][7] | To prevent skin contact and contamination of personal clothing. Protective clothing should be made of a material that resists permeation by the chemical. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][2] A chemical fume hood provides effective local exhaust ventilation. Respirators are a secondary line of defense when engineering controls are insufficient. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
3.1. Preparation and Weighing
-
Designated Area : All handling of 7-fluoro-4-(trifluoromethyl)-1H-indole should be conducted in a designated area within a certified chemical fume hood.
-
Pre-Handling Check : Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing : If weighing the solid compound, do so within the fume hood to contain any dust. Use a tared, sealed container to transport the chemical to the reaction vessel.
3.2. Dissolution and Reaction
-
Inert Atmosphere : If the reaction is sensitive to air or moisture, use standard techniques for creating an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition : Add solvents slowly to the solid to avoid splashing.
-
Temperature Control : If the reaction is exothermic, use an ice bath or other cooling method to control the temperature.
-
Monitoring : Monitor the reaction from outside the fume hood as much as possible.
3.3. Post-Reaction Work-up and Purification
-
Quenching : Quench the reaction carefully, especially if reactive reagents were used.
-
Extraction and Washing : Perform all liquid-liquid extractions and washing steps within the fume hood.
-
Solvent Removal : Use a rotary evaporator placed within the fume hood or connected to a suitable exhaust system to remove solvents.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation : Segregate waste containing 7-fluoro-4-(trifluoromethyl)-1H-indole from other waste streams.
-
Solid Waste : Collect solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled, and sealed container.
-
Liquid Waste : Collect all liquid waste, including reaction mixtures and solvent washes, in a clearly labeled, sealed, and appropriate waste container. Do not mix incompatible waste streams.
-
Disposal : Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visualizing the Safety Workflow
The following diagram illustrates the critical steps for safely handling 7-fluoro-4-(trifluoromethyl)-1H-indole.
Caption: Workflow for Safe Handling of 7-fluoro-4-(trifluoromethyl)-1H-indole.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle 7-fluoro-4-(trifluoromethyl)-1H-indole, minimizing personal risk and ensuring a secure laboratory environment.
References
- U.S. Environmental Protection Agency. (n.d.). 7-fluoroindole - GHS Data.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Fisher Scientific. (2010). Safety Data Sheet.
- Lemona. (2021). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- CymitQuimica. (2024). Safety Data Sheet.
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- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet.
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- Wilhelmsen. (2025). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
- Source Dynamics. (n.d.). Greenbook.
- Thermo Fisher Scientific. (n.d.). 6-(Trifluoromethyl)indole - SAFETY DATA SHEET.
- 4-Fluoroindole - SAFETY DATA SHEET. (2023).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
